An In-depth Technical Guide to Zoledronic Acid-15N2,13C2: Chemical Properties and Stability
An In-depth Technical Guide to Zoledronic Acid-15N2,13C2: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of the isotopically labeled compound, Zoledronic acid-15N2,13C2. This information is critical for researchers utilizing this molecule in various scientific investigations, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalysis.
Core Chemical Properties
Zoledronic acid-15N2,13C2 is a stable, isotopically labeled form of Zoledronic acid, a potent third-generation bisphosphonate. The incorporation of two nitrogen-15 and two carbon-13 isotopes provides a distinct mass shift, facilitating its use in mass spectrometry-based applications.
| Property | Value | Citations |
| Chemical Name | (1-hydroxy-2-(1H-imidazol-1-yl-15N2)ethane-1,1-diyl-1,2-13C2)bis(phosphonic acid) | [1] |
| Molecular Formula | C3(13C)2H10(15N)2O7P2 | [2] |
| Molecular Weight | 276.06 g/mol | [1][2] |
| Exact Mass | 275.99710412 Da | [1] |
| CAS Number | 1189694-79-8 | [1][2] |
| Physical State | Solid (unlabeled form) | |
| Solubility (unlabeled form) | Sparingly soluble in water, freely soluble in 0.1 N NaOH. | [3] |
Stability Profile
The stability of Zoledronic acid, and by extension its isotopically labeled form, has been evaluated under various stress conditions as per the International Conference on Harmonisation (ICH) guidelines. These studies are crucial for determining appropriate storage conditions and understanding potential degradation pathways.
| Stress Condition | Observation | Citations |
| Acid Hydrolysis (e.g., 1 N HCl) | Stable, no significant degradation observed. | [4] |
| Alkaline Hydrolysis (e.g., 1 N NaOH) | Stable, no significant degradation observed. | [4] |
| Oxidative Stress (e.g., 3% H2O2) | Degradation observed, particularly at elevated temperatures. | [1][4] |
| Thermal Degradation (e.g., 60°C) | Generally stable, though some studies show minor degradation at higher temperatures. | [1][4] |
| Photostability (UV light) | Stable, no significant degradation observed. | [1][4] |
Storage Recommendations: For long-term stability, Zoledronic acid-15N2,13C2 should be stored at -20°C. If prepared in solution, it should be refrigerated at 2°C-8°C and used within 24 hours.[5]
Experimental Protocols
Stability-Indicating HPLC Method
A common method for assessing the stability of Zoledronic acid is through a validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method.
Objective: To develop a method that can separate and quantify Zoledronic acid from its potential degradation products.
Methodology:
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Chromatographic System: A standard HPLC system equipped with a UV detector.
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Column: A C18 or C8 reversed-phase column is typically used.
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Mobile Phase: A mixture of a buffer solution (e.g., potassium dihydrogen orthophosphate at pH 5.5) and an organic modifier like methanol or acetonitrile. An ion-pairing agent, such as tetra-butyl ammonium hydrogen sulphate, is often included to improve peak shape and retention.[1][4]
-
Flow Rate: Typically around 1.0 mL/min.
-
Forced Degradation Sample Preparation:
-
Acid/Base Hydrolysis: The drug substance is dissolved in an acidic (e.g., 1 N HCl) or basic (e.g., 1 N NaOH) solution and heated.
-
Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3% H2O2) at room temperature or with heating.
-
Thermal Degradation: The solid drug substance is exposed to elevated temperatures (e.g., 60°C).
-
Photodegradation: The drug substance is exposed to UV light.
-
-
Analysis: The stressed samples are then analyzed by the developed HPLC method to assess for any degradation peaks and the loss of the main drug peak.
Quantification in Biological Matrices by LC-MS/MS
For pharmacokinetic studies, a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed.
Objective: To accurately quantify Zoledronic acid in biological samples (e.g., bone).
Methodology:
-
Sample Preparation:
-
Bone samples are flash-frozen and homogenized in a phosphoric acid solution containing the internal standard (Zoledronic acid-15N2,13C2).
-
The homogenate is then subjected to solid-phase extraction (SPE) for cleanup and concentration.
-
-
Chromatographic System: An LC system coupled to a tandem mass spectrometer.
-
Derivatization: Zoledronic acid is often derivatized, for example with trimethylsilyl diazomethane, to improve its chromatographic properties and ionization efficiency.
-
Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Signaling Pathways
Zoledronic acid exerts its therapeutic effects primarily by inhibiting osteoclast-mediated bone resorption. This is achieved through the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.
The inhibition of FPPS by Zoledronic acid leads to a depletion of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2] These isoprenoid lipids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rab. Proper prenylation is critical for the correct subcellular localization and function of these proteins, which regulate key cellular processes in osteoclasts, including cytoskeletal arrangement, membrane ruffling, and vesicular trafficking, all of which are necessary for bone resorption. Ultimately, the disruption of these processes leads to osteoclast apoptosis.[7]
Zoledronic acid also impacts other signaling pathways that regulate osteoclast differentiation and function. It has been shown to suppress the RANKL/RANK signaling pathway, a critical pathway for osteoclastogenesis.[7][8]
By binding to its receptor RANK on the surface of osteoclast precursors, RANKL initiates a signaling cascade involving TRAF6, which in turn activates downstream pathways including NF-κB and MAPKs (JNK, p38, ERK).[9][10] These pathways are crucial for the expression of genes that drive osteoclast differentiation and function. Zoledronic acid has been shown to inhibit this signaling cascade, thereby preventing osteoclast formation and bone resorption.[8]
References
- 1. A validated stability indicating ion-pair RP-LC method for zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Zoledronic Acid? [synapse.patsnap.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. globalrph.com [globalrph.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Frontiers | How zoledronic acid improves osteoporosis by acting on osteoclasts [frontiersin.org]
- 8. How zoledronic acid improves osteoporosis by acting on osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Various pathways of zoledronic acid against osteoclasts and bone cancer metastasis: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zoledronic acid inhibits osteoclastogenesis and bone resorptive function by suppressing RANKL-mediated NF-κB and JNK and their downstream signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
